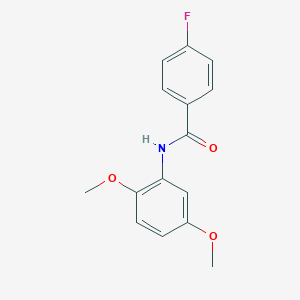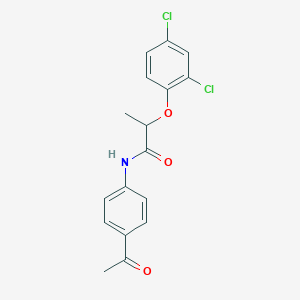
N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as fenoxanil, is a widely used fungicide in the agriculture industry. It is a member of the carboxamide class of fungicides and is used to control a variety of fungal diseases in crops such as grapes, potatoes, and tomatoes. Fenoxanil acts by inhibiting the respiration of fungal cells, leading to their death.
Mecanismo De Acción
Fenoxanil acts by inhibiting the respiration of fungal cells. It targets the succinate dehydrogenase (SDH) enzyme complex, which is involved in the electron transport chain of fungal mitochondria. By inhibiting SDH, N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide disrupts the production of ATP, leading to the death of fungal cells.
Biochemical and Physiological Effects:
Fenoxanil has been found to have low toxicity to mammals and has no adverse effects on the environment. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. In vitro studies have shown that N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide has no effect on human and animal cell lines, indicating its safety for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxanil has several advantages for use in lab experiments. It is highly effective against a wide range of fungal pathogens and has low toxicity to mammals. It is also stable under a variety of conditions and has a long shelf life. However, it has some limitations, such as its limited solubility in water and its potential for resistance development in fungal populations.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations that improve its solubility and efficacy. Another area of research is the study of the molecular mechanisms of resistance to N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide in fungal populations. Additionally, there is a need for further studies on the environmental fate and impact of N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide on non-target organisms. Finally, the potential for synergistic effects of N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide with other fungicides should be explored to improve disease control in crops.
Métodos De Síntesis
Fenoxanil can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with 4-acetylaminobenzene in the presence of a base, followed by reaction with 2-bromo-2-methylpropionyl bromide. Another method involves the reaction of 2,4-dichlorophenol with 4-acetylaminobenzene in the presence of a base, followed by reaction with 2-chloro-2-methylpropionyl chloride. Both methods result in the formation of N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide with high yields.
Aplicaciones Científicas De Investigación
Fenoxanil has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens. It has been used to control diseases such as downy mildew, powdery mildew, and gray mold in crops such as grapes, potatoes, and tomatoes. Fenoxanil has also been used to control fungal diseases in ornamental plants and turfgrass.
Propiedades
Número CAS |
6379-58-4 |
|---|---|
Nombre del producto |
N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |
Fórmula molecular |
C17H15Cl2NO3 |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H15Cl2NO3/c1-10(21)12-3-6-14(7-4-12)20-17(22)11(2)23-16-8-5-13(18)9-15(16)19/h3-9,11H,1-2H3,(H,20,22) |
Clave InChI |
GNCMGUYHFGBRAJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



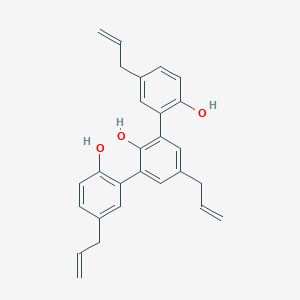

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
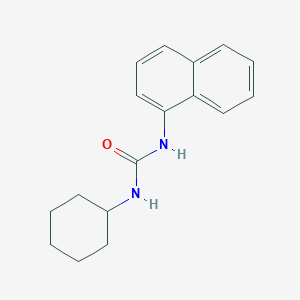
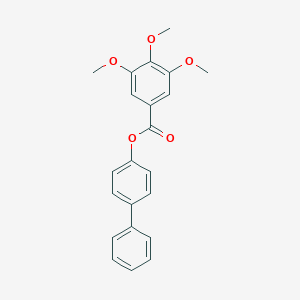

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
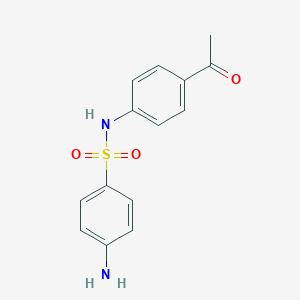
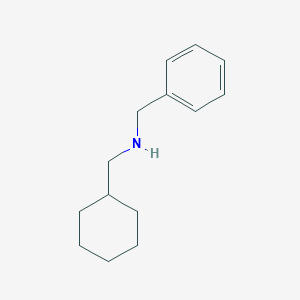

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

